molecular formula C30H52O4 B1672065 Fasciculol A CAS No. 64971-21-7

Fasciculol A

Cat. No. B1672065
CAS RN: 64971-21-7
M. Wt: 476.7 g/mol
InChI Key: ZJBUVOQLORAVHG-JVMFQBISSA-N
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Description

Fasciculol A is a terpenoid . It is one of the fasciculols, which are specific to mushrooms of the Hypholoma genus, especially H. fasciculare and H. lateritium .


Synthesis Analysis

Fasciculol A and its C-24 epimer were synthesized from lanosterol . The synthesis confirmed the absolute stereo-structure of Fasciculol A .


Molecular Structure Analysis

The chemical formula of Fasciculol A is C30H52O4 . Its exact mass is 476.39 and its molecular weight is 476.740 . The elemental analysis shows that it contains C, 75.58; H, 10.99; O, 13.42 .

Scientific Research Applications

Plant Growth Inhibition and Antimicrobial Activity

Fasciculol A, along with its derivatives, has been identified as a plant growth inhibitory compound. It has shown weak antimicrobial activity against specific strains such as Staphylococcus aureus and Klebsiella pneumoniae. Fasciculol A is notable for its unique structural components, which include two glycol systems in its lanostane skeleton, making it a rare natural compound with significant biological activity. These characteristics have led to its isolation from the fruit bodies of Neatnatoloma fasciculare and have implications for its use in agriculture and microbiology research (Ikeda et al., 1977).

Structural and Biochemical Characterization

The structural elucidation of Fasciculol A has been a key area of research. Its isolation as a tetracyclic triterpene ester with a novel depsipeptide group marks a first in fungal metabolites. This discovery has opened doors for further studies into the biochemical pathways and mechanisms through which Fasciculol A and similar compounds exert their biological effects. Understanding its structure can lead to potential applications in drug discovery, especially for compounds targeting plant growth or microbial infections (Ikeda et al., 1977).

Toxicology and Safety Studies

Research has also been conducted on the toxic principles of Neamatoloma fasciculare, the mushroom from which Fasciculol A is derived. Studies identifying fasciculol E and F as toxic principles point to the importance of understanding the safety and potential toxicological effects of these compounds. Such research is crucial for determining the safe use of Fasciculol A in any potential applications, especially in fields related to health and environmental safety (Suzuki et al., 1983).

properties

IUPAC Name

(2R,3R,5R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O4/c1-18(9-12-24(32)27(4,5)34)19-13-15-30(8)21-10-11-23-26(2,3)25(33)22(31)17-28(23,6)20(21)14-16-29(19,30)7/h18-19,22-25,31-34H,9-17H2,1-8H3/t18-,19-,22-,23+,24-,25+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBUVOQLORAVHG-JVMFQBISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(C4(C)C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fasciculol A

CAS RN

64971-21-7
Record name Fasciculol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064971217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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